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molecular formula C12H17NO B8335255 4-Cyclopropylmethoxy-2,5-dimethylphenylamine

4-Cyclopropylmethoxy-2,5-dimethylphenylamine

Cat. No. B8335255
M. Wt: 191.27 g/mol
InChI Key: HCJVQCDMJFWIGR-UHFFFAOYSA-N
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Patent
US09309191B2

Procedure details

A mixture of 1.73 g of 1-cyclopropylmethoxy-2,5-dimethyl-4-nitrobenzene, 2.18 g of iron powder, 30 mL of acetic acid and 30 mL of water was stirred at 80° C. for 1 hour. The reaction mixture was cooled to around room temperature, and then concentrated under reduced pressure. The resulting residue was converted into basic with an aqueous 1 N sodium hydroxide solution, then ethyl acetate was added, and the mixture was filtered. The filtrate was extracted with ethyl acetate, and then the organic layer was washed with water and saturated salt water, and dried over anhydrous magnesium sulfate. The resulting residue was subjected to silica gel column chromatography to obtain 0.84 g of 4-cyclopropylmethoxy-2,5-dimethylphenylamine.
Name
1-cyclopropylmethoxy-2,5-dimethyl-4-nitrobenzene
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
2.18 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[C:10]([CH3:12])[C:9]([N+:13]([O-])=O)=[CH:8][C:7]=2[CH3:16])[CH2:3][CH2:2]1.C(O)(=O)C>[Fe].O>[CH:1]1([CH2:4][O:5][C:6]2[C:7]([CH3:16])=[CH:8][C:9]([NH2:13])=[C:10]([CH3:12])[CH:11]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
1-cyclopropylmethoxy-2,5-dimethyl-4-nitrobenzene
Quantity
1.73 g
Type
reactant
Smiles
C1(CC1)COC1=C(C=C(C(=C1)C)[N+](=O)[O-])C
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.18 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to around room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
ethyl acetate was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)COC1=CC(=C(C=C1C)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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